molecular formula C12H16O2 B14035628 1-(3-Ethoxy-5-methylphenyl)propan-1-one

1-(3-Ethoxy-5-methylphenyl)propan-1-one

Cat. No.: B14035628
M. Wt: 192.25 g/mol
InChI Key: GXDHXVGEQXOINZ-UHFFFAOYSA-N
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Description

Contextual Significance and Research Trajectory

The academic focus on 1-(3-Ethoxy-5-methylphenyl)propan-1-one is primarily as a building block or intermediate in organic synthesis. The trajectory of research involving similar aromatic ketones often points towards their use in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The specific arrangement of the ethoxy and methyl groups on the phenyl ring influences the compound's reactivity and potential for further chemical modification.

While a detailed historical research trajectory for this specific compound is not extensively available, the study of aromatic ketones, in general, has been a cornerstone of organic chemistry for over a century. Research in this area has evolved from fundamental studies of reaction mechanisms, such as Friedel-Crafts acylation, to the development of sophisticated catalytic systems for their synthesis and derivatization.

Foundational Research Problems and Objectives Pertaining to the Chemical Compound

The primary research problems associated with this compound and related compounds revolve around their synthesis and reactivity. Key objectives in this area of research include:

Development of Efficient Synthetic Routes: A major focus is to devise high-yielding and environmentally benign methods for the synthesis of substituted aromatic ketones. This includes the exploration of novel catalysts and reaction conditions to improve efficiency and reduce waste.

Investigation of Reactivity and Reaction Mechanisms: Understanding the influence of the substituents on the phenyl ring on the reactivity of the ketone functional group is a fundamental objective. This knowledge is crucial for predicting the outcomes of chemical reactions and for designing synthetic pathways to more complex molecules.

Exploration of Potential Applications: A forward-looking objective is to identify potential applications for this and related compounds. This could involve screening for biological activity or evaluating their properties as precursors for functional materials.

Structural Framework and Nomenclature Conventions in Scholarly Discourse

The structure of this compound is characterized by a central phenyl ring substituted with an ethoxy group at the 3-position, a methyl group at the 5-position, and a propan-1-one group at the 1-position. The systematic naming of this compound follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The name "this compound" can be broken down as follows:

propan-1-one: Indicates a three-carbon chain with a ketone functional group at the first carbon.

1-(...) : Signifies that the substituent in the parenthesis is attached to the first carbon of the propan-1-one chain.

3-Ethoxy-5-methylphenyl: Describes the aromatic ring, with an ethoxy (-OCH2CH3) group at the third carbon and a methyl (-CH3) group at the fifth carbon, relative to the point of attachment to the propan-1-one chain.

The structural arrangement of the substituents on the phenyl ring creates a specific electronic and steric environment that dictates the compound's chemical behavior.

Below is a table summarizing the key identifiers for this compound. capotchem.cn

IdentifierValue
IUPAC Name This compound
CAS Number 1804281-50-2
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol

This table provides a concise summary of the fundamental chemical information for this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(3-ethoxy-5-methylphenyl)propan-1-one

InChI

InChI=1S/C12H16O2/c1-4-12(13)10-6-9(3)7-11(8-10)14-5-2/h6-8H,4-5H2,1-3H3

InChI Key

GXDHXVGEQXOINZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)C)OCC

Origin of Product

United States

Synthetic Methodologies and Chemo Mechanistic Investigations of 1 3 Ethoxy 5 Methylphenyl Propan 1 One

Established Synthetic Pathways for Phenylpropanone Derivatives

The synthesis of phenylpropanone derivatives, a class of aromatic ketones, has been well-documented, with several established methods being applicable for the preparation of 1-(3-Ethoxy-5-methylphenyl)propan-1-one. These methods often involve the formation of a carbon-carbon bond between the aromatic ring and the propanone moiety.

One of the most traditional and widely used methods for the synthesis of phenylpropanones is the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. google.com For the synthesis of propiophenone (B1677668), for instance, benzene (B151609) can be reacted with propionyl chloride or propionic anhydride using a Lewis acid like aluminum chloride. google.comchemguide.co.uk

Another established route is the vapor-phase cross-decarboxylation process . This method involves the reaction of a carboxylic acid with another carboxylic acid at high temperatures over a catalyst. For example, propiophenone can be synthesized by reacting benzoic acid with propionic acid. google.com This process, however, can lead to the formation of various by-products. google.com

The phenylpropanoid pathway in plants represents a natural synthetic route to a vast array of compounds derived from phenylalanine. frontiersin.org While not a direct laboratory method for the target compound, the enzymatic and metabolic logic of this pathway, which involves sequential modifications of a phenylpropane skeleton, provides inspiration for biosynthetic and biomimetic synthetic strategies. frontiersin.orgresearchgate.net

Specific Approaches to this compound Synthesis

To synthesize this compound, the aforementioned general methods can be adapted. A plausible and direct approach would be the Friedel-Crafts acylation of 1-ethoxy-3-methylbenzene (B1605732) with a propanoyl source, such as propionyl chloride or propionic anhydride. The reaction would be catalyzed by a Lewis acid, with the ethoxy and methyl groups on the aromatic ring directing the acylation to the ortho and para positions. Given the steric hindrance from the flanking groups, substitution at the 5-position (para to the ethoxy group and meta to the methyl group) would be a likely outcome.

An alternative strategy could involve a Grignard reaction . This would entail the reaction of a Grignard reagent derived from a halogenated 3-ethoxy-5-methylbenzene with propanal, followed by oxidation of the resulting secondary alcohol to the desired ketone.

Precursor Design and Optimization in Synthetic Routes

The design and optimization of precursors are critical for the successful synthesis of this compound. The choice of starting materials directly influences the reaction pathway, yield, and purity of the final product.

For a Friedel-Crafts approach, the key precursor is the substituted benzene ring, 1-ethoxy-3-methylbenzene . The synthesis of this precursor itself requires careful planning, potentially starting from 3-methylphenol (m-cresol) and involving an etherification step to introduce the ethoxy group. The purity of this precursor is paramount to avoid side reactions.

In a Grignard-based synthesis, the precursor would be a halogenated derivative, such as 1-bromo-3-ethoxy-5-methylbenzene . The regioselective bromination of 1-ethoxy-3-methylbenzene would be a crucial step in this synthetic sequence. Optimization of this step would focus on maximizing the yield of the desired isomer.

The table below outlines potential precursors and their corresponding synthetic routes for this compound.

Precursor MoleculeSynthetic RouteKey Considerations
1-Ethoxy-3-methylbenzeneFriedel-Crafts AcylationChoice of Lewis acid catalyst, reaction temperature, and solvent to control regioselectivity.
1-Bromo-3-ethoxy-5-methylbenzeneGrignard ReactionFormation of the Grignard reagent and subsequent reaction with propanal, followed by oxidation.
3-Ethoxy-5-methylbenzoic acidReaction with an organolithium reagentConversion of the carboxylic acid to a Weinreb amide followed by reaction with ethylmagnesium bromide.

Advanced Catalytic Strategies in the Synthesis of the Compound

Modern synthetic chemistry increasingly relies on advanced catalytic strategies to enhance reaction efficiency, selectivity, and environmental compatibility. nih.gov These strategies are highly relevant to the synthesis of this compound.

Homogeneous and Heterogeneous Catalysis Applications

Homogeneous catalysis , where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to well-defined active sites. wikipedia.orguu.nl In the context of Friedel-Crafts acylation, traditional Lewis acids like AlCl₃ are homogeneous catalysts. However, concerns over their hydrolytic instability and the formation of stoichiometric amounts of waste have driven research into more sustainable alternatives. Modern homogeneous catalysts for such transformations include metal triflates, which are more water-tolerant and can often be used in catalytic amounts.

Heterogeneous catalysis , involving a catalyst in a different phase from the reactants, provides significant advantages in terms of catalyst separation, recovery, and recycling. bas.bgmdpi.com For the synthesis of phenylpropanone derivatives, solid acid catalysts such as zeolites, clays, and heteropolyacids can be employed for Friedel-Crafts type reactions. bas.bg These materials offer a greener alternative to traditional Lewis acids by minimizing waste and allowing for continuous flow processes. mdpi.com

The following table summarizes the advantages and disadvantages of homogeneous and heterogeneous catalysts in the synthesis of aromatic ketones.

Catalyst TypeAdvantagesDisadvantages
Homogeneous High activity and selectivity, mild reaction conditions, good mechanistic understanding. nih.govuu.nlDifficult to separate from the reaction mixture, potential for metal contamination in the product, often not recyclable. uu.nl
Heterogeneous Easy separation and recyclability, suitable for continuous flow processes, often more thermally stable. bas.bgmdpi.comLower activity and selectivity compared to homogeneous counterparts, potential for mass transfer limitations, active sites can be less defined.

Asymmetric Synthesis and Stereoselective Approaches

While this compound itself is achiral, the principles of asymmetric synthesis and stereoselective approaches are crucial when considering subsequent transformations of this molecule into chiral derivatives, such as corresponding alcohols or amines.

Asymmetric reduction of the ketone to a chiral alcohol is a common and important transformation. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Chiral catalysts, often based on transition metals like ruthenium or rhodium complexed with chiral ligands, can facilitate the enantioselective addition of hydrogen to the carbonyl group, yielding one enantiomer of the alcohol in high excess.

Stereoselective approaches could also be employed in reactions involving the α-carbon of the propanone moiety. For instance, an asymmetric aldol (B89426) reaction with an appropriate aldehyde would lead to the formation of a chiral β-hydroxy ketone with control over the newly formed stereocenters.

Reaction Mechanism Elucidation and Intermediate Characterization

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and controlling product distribution. For the primary synthetic route of Friedel-Crafts acylation, the mechanism is well-established.

The reaction is initiated by the coordination of the Lewis acid catalyst (e.g., AlCl₃) to the acylating agent (e.g., propionyl chloride), forming a highly electrophilic acylium ion or a polarized complex. This electrophile then attacks the electron-rich aromatic ring of 1-ethoxy-3-methylbenzene. The ethoxy and methyl groups are activating and direct the incoming acyl group to the ortho and para positions.

The attack of the electrophile on the aromatic ring leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion . The stability of this intermediate is influenced by the substituents on the ring. The positive charge in the arenium ion can be delocalized onto the oxygen of the ethoxy group, which strongly stabilizes the intermediate for ortho and para attack.

Finally, a proton is eliminated from the carbon atom bearing the acyl group, and the aromaticity of the ring is restored, yielding the final product, this compound. The catalyst is regenerated in this step.

Characterization of the intermediates, such as the acylium ion and the sigma complex, can be achieved through spectroscopic techniques under specific conditions, although their high reactivity often makes direct observation challenging.

Mechanistic Pathways of Key Synthetic Steps

The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In this specific case, the aromatic substrate is 1-ethoxy-3-methylbenzene, and the acylating agent is typically propanoyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comchemistrysteps.combyjus.com

The mechanistic pathway can be delineated into the following key steps:

Formation of the Acylium Ion: The reaction is initiated by the interaction of the acylating agent (propanoyl chloride) with the Lewis acid catalyst (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage. This results in the formation of a highly electrophilic acylium ion (CH₃CH₂CO⁺), which is stabilized by resonance, and a tetrachloroaluminate anion (AlCl₄⁻). chemistrysteps.combyjus.comyoutube.com

Reaction Equation: CH₃CH₂COCl + AlCl₃ → [CH₃CH₂CO]⁺[AlCl₄]⁻

Electrophilic Attack on the Aromatic Ring: The electron-rich aromatic ring of 1-ethoxy-3-methylbenzene acts as a nucleophile and attacks the electrophilic acylium ion. The ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups are both activating, electron-donating groups, which increase the nucleophilicity of the benzene ring and direct the incoming electrophile to the ortho and para positions relative to their own positions. However, due to steric hindrance from the ethoxy group, the acylation is expected to occur predominantly at the position para to the ethoxy group and ortho to the methyl group. This attack temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a σ-complex. chemistrysteps.comlibretexts.org

Deprotonation and Restoration of Aromaticity: In the final step, a weak base, typically the tetrachloroaluminate anion (AlCl₄⁻), abstracts a proton from the carbon atom bearing the newly attached acyl group. This step regenerates the aromatic ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst (AlCl₃) along with the formation of hydrochloric acid (HCl). byjus.comkhanacademy.org

Identification and Stability of Reaction Intermediates

Two primary reactive intermediates are crucial to the mechanistic understanding of the synthesis of this compound via Friedel-Crafts acylation:

The Acylium Ion: The propanoyl cation (CH₃CH₂CO⁺) is the key electrophilic species. Its structure is linear, with the positive charge delocalized between the carbonyl carbon and the oxygen atom through resonance. This resonance stabilization makes the acylium ion significantly more stable than a simple carbocation, which prevents rearrangements that are often observed in Friedel-Crafts alkylations. chemistrysteps.comlibretexts.org The stability of the acylium ion is a key advantage of Friedel-Crafts acylation as it leads to the formation of a single, predictable product. chemistrysteps.com

The Arenium Ion (σ-complex): This intermediate is a resonance-stabilized carbocation formed by the attack of the aromatic ring on the acylium ion. The positive charge in the arenium ion is delocalized over the ortho and para positions of the ring relative to the point of electrophilic attack. The presence of the electron-donating ethoxy and methyl groups on the ring further stabilizes this intermediate by delocalizing the positive charge through their inductive and resonance effects. This stabilization lowers the activation energy for the reaction and facilitates the electrophilic substitution. chemistrysteps.com

The following table summarizes the key reaction intermediates:

IntermediateStructureRole in the ReactionStability Factors
Acylium Ion[CH₃CH₂CO]⁺ElectrophileResonance stabilization between the carbonyl carbon and oxygen.
Arenium Ion (σ-complex)C₁₁H₁₅O₂⁺Carbocation intermediateResonance delocalization of the positive charge across the aromatic ring, further stabilized by the electron-donating ethoxy and methyl groups.

Green Chemistry Principles and Sustainable Synthesis of this compound

Traditional Friedel-Crafts acylation reactions, while effective, often present several environmental and safety concerns, primarily due to the use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acid catalysts like AlCl₃ and halogenated solvents. organic-chemistry.orgacs.org The application of green chemistry principles aims to develop more sustainable synthetic routes to this compound by addressing these issues.

Key areas for developing a greener synthesis include:

Catalyst Selection: A significant focus of green chemistry in this context is the replacement of traditional Lewis acids.

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites, clays, or sulfonic acid resins, offers several advantages. These catalysts are often less corrosive, easier to handle, and can be readily separated from the reaction mixture and recycled, which aligns with the principle of waste prevention. nih.gov

Greener Lewis Acids: Research into milder and more environmentally benign Lewis acid catalysts, such as metal triflates (e.g., Sc(OTf)₃, In(OTf)₃), is ongoing. These catalysts can often be used in smaller, catalytic amounts and are more tolerant to moisture. sigmaaldrich.com

Deep Eutectic Solvents (DES): A mixture of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) can act as both a catalyst and a green solvent, offering high yields and regioselectivity in Friedel-Crafts acylations. This system is low in toxicity, cost-effective, and recyclable. rsc.org

Solvent Choice: The replacement of volatile and often toxic organic solvents is another cornerstone of green synthesis.

Solvent-free Conditions: Performing the reaction under solvent-free conditions, where the reactants themselves act as the solvent, can significantly reduce waste. nih.gov

Green Solvents: The use of greener solvents, such as ionic liquids or water, is being explored. rsc.orgchemistryviews.org For instance, certain Friedel-Crafts acylations can be carried out in ionic liquids, which are non-volatile and can often be recycled. sigmaaldrich.com

Alternative Acylating Agents: While acyl chlorides are common, they produce corrosive HCl as a byproduct. Using carboxylic acids or anhydrides can be a greener alternative. For example, methanesulfonic anhydride has been shown to promote Friedel-Crafts acylations of carboxylic acids, producing minimal waste without metallic or halogenated components. organic-chemistry.orgacs.org

The following table outlines some sustainable alternatives to the traditional synthesis of this compound:

Green Chemistry ApproachAlternative Reagents/ConditionsAdvantages
Catalyst Replacement Solid acid catalysts (zeolites, clays), Metal triflates, Deep eutectic solventsReduced corrosivity, catalyst recyclability, lower catalyst loading, improved safety. sigmaaldrich.comnih.govrsc.org
Solvent Replacement Solvent-free conditions, Ionic liquids, WaterReduced waste, elimination of volatile organic compounds (VOCs), improved safety. nih.govrsc.orgchemistryviews.org
Alternative Acylating Agents Propanoic acid with a green promoter (e.g., methanesulfonic anhydride)Avoids the formation of HCl, potentially higher atom economy. organic-chemistry.orgacs.org

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly, safer, and more economically viable.

Theoretical and Computational Studies on 1 3 Ethoxy 5 Methylphenyl Propan 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool in modern chemistry, providing deep insights into the electronic structure and reactivity of molecules. For 1-(3-Ethoxy-5-methylphenyl)propan-1-one, these computational methods can elucidate fundamental properties that govern its behavior in chemical reactions.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict a variety of molecular properties of organic compounds. In the context of this compound, DFT calculations can be employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and polarizability. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a balance between accuracy and computational cost. The resulting data can predict the molecule's stability and its infrared and Raman spectra.

Predicted Molecular PropertyValueUnit
Optimized Energy[Data not available]Hartrees
Dipole Moment[Data not available]Debye
Polarizability[Data not available]a.u.
HOMO-LUMO Gap[Data not available]eV

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial in predicting how a molecule will interact with other species. For this compound, the HOMO is likely to be located on the electron-rich aromatic ring, specifically influenced by the activating ethoxy and methyl groups. The LUMO is expected to be centered on the carbonyl group of the propan-1-one moiety, which is the most electrophilic site. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. These simulations can reveal information about the conformational flexibility and intermolecular interactions of this compound in various environments.

Solvation Effects and Intermolecular Interactions

The behavior of this compound can be significantly influenced by its surrounding solvent molecules. MD simulations can model these solvation effects by explicitly including solvent molecules in the simulation box. This allows for the study of how intermolecular interactions, such as hydrogen bonding and van der Waals forces, affect the solute's conformation and dynamics. For instance, in a polar solvent like water, the carbonyl oxygen of the propan-1-one group would be expected to act as a hydrogen bond acceptor. In contrast, in a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces.

Conformational Landscapes and Energy Minimization

Due to the presence of rotatable bonds, specifically the C-C bonds in the ethoxy and propanoyl groups and the bond connecting the propanoyl group to the phenyl ring, this compound can adopt various conformations. Computational methods can be used to explore the conformational landscape and identify the most stable, low-energy conformations. This is often achieved through systematic or stochastic conformational searches followed by geometry optimization and energy minimization calculations. Understanding the preferred conformations is essential as they can dictate the molecule's biological activity and physical properties.

Computational Mechanistic Investigations of Reactions Involving the Compound

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can map out the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, a reaction energy profile can be constructed, which provides the activation energies and reaction enthalpies. This information is critical for understanding the reaction's feasibility, kinetics, and selectivity. For example, in a reaction involving nucleophilic attack at the carbonyl carbon, computational methods can model the approach of the nucleophile and the subsequent formation of a tetrahedral intermediate, providing a detailed, atomistic view of the reaction mechanism.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling (Non-clinical Focus)

Theoretical and computational modeling are essential tools in modern chemistry for predicting the behavior of molecules and guiding the design of new compounds with desired properties. For the aromatic ketone this compound, while specific quantitative structure-activity relationship (QSAR) and structure-property relationship (SPR) models are not extensively documented in publicly available literature, the principles of these methodologies can be applied to understand how its chemical structure influences its non-clinical activities and properties.

Structure-Activity Relationship (SAR) Modeling

SAR studies investigate the relationship between the chemical structure of a molecule and its biological activity. In a non-clinical context, this could refer to activities such as herbicidal, pesticidal, or specific enzyme inhibition for industrial applications. The core of SAR is to identify which functional groups and structural features of a molecule are responsible for its effects.

For aromatic ketones like this compound, SAR analysis would typically involve the synthesis and testing of a series of analogs to determine the impact of modifying different parts of the molecule. Key areas for modification would include:

The Phenyl Ring Substituents: The ethoxy (-OCH2CH3) and methyl (-CH3) groups at the 3 and 5 positions are critical determinants of the molecule's electronic and steric properties. SAR studies on analogous small methyl ketones, such as xanthoxyline and its derivatives, have shown that the type and position of substituents on the aromatic ring are crucial for their herbicidal activity. nih.govnih.govacs.orgacs.orgresearchgate.net For instance, electron-donating groups like ethoxy and methyl can influence the molecule's interaction with a biological target. A hypothetical SAR study could explore replacing the ethoxy group with other alkoxy groups of varying chain lengths or substituting the methyl group with other alkyl groups to probe the size limitations of a potential binding pocket.

The Propan-1-one Side Chain: The length and branching of the acyl chain can significantly affect a molecule's lipophilicity and how it fits into a target site. Altering the propan-1-one chain to an ethan-1-one or butan-1-one, for example, would directly impact these properties and thus the compound's activity.

The findings from such a hypothetical study could be compiled into a data table to visualize the structure-activity relationships.

Table 1: Hypothetical Structure-Activity Relationship Data for Analogs of this compound Against a Non-Clinical Target (e.g., Plant Enzyme X)

Compound IDR1 (Position 3)R2 (Position 5)Acyl ChainTarget Inhibition (IC50, µM)
Reference -OCH2CH3 -CH3 Propan-1-one 50
Analog A-OCH3-CH3Propan-1-one75
Analog B-OCH2CH2CH3-CH3Propan-1-one40
Analog C-OCH2CH3-HPropan-1-one120
Analog D-OCH2CH3-CH(CH3)2Propan-1-one90
Analog E-OCH2CH3-CH3Ethan-1-one85
Analog F-OCH2CH3-CH3Butan-1-one65

This table is for illustrative purposes only and does not represent actual experimental data.

Structure-Property Relationship (SPR) Modeling and Surface Plasmon Resonance (SPR)

SPR modeling, often explored through techniques like Surface Plasmon Resonance (SPR), focuses on the relationship between a molecule's structure and its physicochemical or binding properties. springernature.comnih.govnih.gov SPR is a powerful, label-free technique used to measure the kinetics and affinity of binding between a molecule in solution (the analyte) and a molecule immobilized on a sensor surface (the ligand). springernature.comnih.gov

In a non-clinical context, SPR could be used to study the interaction of this compound and its analogs with a specific target protein, such as an enzyme relevant to an industrial process or a receptor from a pest species. The key parameters obtained from an SPR experiment are:

Association rate constant (ka or Kon): The rate at which the analyte binds to the ligand.

Dissociation rate constant (kd or Koff): The rate at which the analyte-ligand complex breaks apart.

Equilibrium dissociation constant (KD): A measure of the binding affinity, calculated as kd/ka. A lower KD value indicates a stronger binding affinity.

By systematically testing a series of analogs, a quantitative understanding of how structural changes affect binding kinetics can be developed. For example, modifying the ethoxy group to a bulkier substituent might decrease the association rate (ka) due to steric hindrance, or it could increase affinity (lower KD) by making additional favorable contacts with the target protein.

The results of such an SPR analysis could be presented in a detailed kinetic data table.

Table 2: Hypothetical Surface Plasmon Resonance (SPR) Data for the Interaction of Analogs with a Target Protein

Compound IDR1 (Position 3)R2 (Position 5)ka (1/Ms)kd (1/s)KD (nM)
Reference -OCH2CH3 -CH3 2.5 x 10^4 1.0 x 10^-3 40
Analog A-OCH3-CH31.8 x 10^41.2 x 10^-367
Analog B-OCH2CH2CH3-CH33.0 x 10^40.9 x 10^-330
Analog C-OCH2CH3-H1.1 x 10^42.2 x 10^-3200
Analog D-OCH2CH3-CH(CH3)21.5 x 10^41.4 x 10^-393

This table is for illustrative purposes only and does not represent actual experimental data.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-(3-Ethoxy-5-methylphenyl)propan-1-one. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum, distinct signals would be expected to correspond to the different types of protons present in the molecule. The ethoxy group would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), arising from coupling with each other. The methyl group on the phenyl ring would appear as a singlet. The protons of the propan-1-one side chain would present as a triplet for the terminal methyl group and a quartet for the methylene group adjacent to the carbonyl. The aromatic protons on the phenyl ring would show a complex splitting pattern in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants providing information about their substitution pattern.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. The carbonyl carbon of the ketone is typically found in the downfield region of the spectrum. The carbons of the ethoxy group, the methyl group on the ring, and the propanone side chain would each have characteristic chemical shifts. The aromatic carbons would appear in the intermediate region, with quaternary carbons generally showing lower intensity.

Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on standard chemical shift values. Actual experimental data is required for definitive assignment.

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Ethoxy CH₃1.3 - 1.5Triplet
Ethoxy -O-CH₂-3.9 - 4.1Quartet
Ring-CH₃2.3 - 2.5Singlet
Propanone -CH₂-2.8 - 3.0Quartet
Propanone CH₃1.0 - 1.2Triplet
Aromatic H6.8 - 7.5Multiplet

Mass Spectrometry Techniques for Identification of Reaction Products and Metabolites (In vitro context)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₂H₁₆O₂).

In the context of reaction monitoring or in vitro metabolism studies, MS is used to identify reaction products or metabolites. The fragmentation pattern of the parent molecule under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) provides structural information. Common fragmentation pathways for this compound would likely involve cleavage at the carbonyl group (alpha-cleavage), leading to the loss of the ethyl group or the entire propanoyl side chain. Cleavage at the ether linkage is also a plausible fragmentation route.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that are particularly useful. They first separate components of a mixture before they are introduced into the mass spectrometer, allowing for the identification of individual products in a complex matrix.

Table 2: Key Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₆O₂
Molecular Weight192.25 g/mol
Exact Mass192.11503 Da

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is primarily used to identify the functional groups present in this compound.

The IR spectrum would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically appearing in the range of 1670-1690 cm⁻¹. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching of the ethoxy group would give rise to strong bands in the fingerprint region, typically around 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch). Aliphatic C-H stretching from the ethyl and methyl groups would be observed in the 2850-3000 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable, aromatic ring vibrations often give strong Raman signals. This technique can be particularly useful for monitoring reactions in aqueous media, where IR spectroscopy is often hampered by water absorption.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray crystallography can provide the ultimate confirmation of its three-dimensional structure. This technique determines the precise spatial arrangement of atoms in the crystal lattice, providing definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for understanding the compound's physical properties and for computational modeling studies. As of now, publicly available crystal structure data for this specific compound is not available.

Chromatographic Methodologies (HPLC, GC) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a common method for purity analysis. The compound would be separated on a nonpolar stationary phase (like C18) with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention time of the compound is a characteristic property under specific conditions (flow rate, column type, mobile phase composition), and the peak area can be used to quantify its concentration and determine purity relative to any impurities.

Gas Chromatography (GC) is also a suitable technique for this compound, given its likely volatility. In GC, the compound is vaporized and passed through a column with a stationary phase. Its retention time is dependent on its boiling point and its interaction with the stationary phase. When coupled with a detector like a Flame Ionization Detector (FID), GC provides excellent quantitative information for purity assessment.

Biological and Biochemical Investigations of 1 3 Ethoxy 5 Methylphenyl Propan 1 One in Vitro/in Silico Focus

Pharmacokinetic and Pharmacodynamic Modeling (In Silico and In Vitro Extrapolations)There is an absence of in silico models or in vitro data that could be used to predict the pharmacokinetic (absorption, distribution, metabolism, and excretion) or pharmacodynamic (dose-response relationship) properties of this compound.

Due to the absence of specific research on 1-(3-Ethoxy-5-methylphenyl)propan-1-one, it is not possible to provide a scientifically accurate and informative article that adheres to the requested detailed outline. The generation of such an article would require primary research to be conducted and published.

Chemical Reactivity and Derivatization Strategies of 1 3 Ethoxy 5 Methylphenyl Propan 1 One

Exploration of Oxidation and Reduction Pathways

The propanoyl substituent is the primary site for oxidation and reduction reactions. The aromatic ring is generally stable to these conditions unless harsh reagents are employed.

Reduction: The carbonyl group of 1-(3-Ethoxy-5-methylphenyl)propan-1-one is readily susceptible to reduction. Standard reducing agents can convert the ketone into a secondary alcohol or completely remove the oxygen to form an alkane.

Reduction to a Secondary Alcohol: Metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to secondary alcohols. libretexts.org This reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. The expected product is 1-(3-ethoxy-5-methylphenyl)propan-1-ol.

Deoxygenation to an Alkane: The complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. The Clemmensen reduction utilizes a zinc-mercury amalgam in concentrated hydrochloric acid. libretexts.org Both methods would yield 1-(3-ethoxy-5-methylphenyl)propane.

Reaction Type Reagent(s) Product
Carbonyl ReductionSodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)1-(3-ethoxy-5-methylphenyl)propan-1-ol
Deoxygenation (Wolff-Kishner)Hydrazine (B178648) (N₂H₄), Potassium hydroxide (B78521) (KOH)1-(3-ethoxy-5-methylphenyl)propane
Deoxygenation (Clemmensen)Zinc-mercury amalgam (Zn(Hg)), Hydrochloric acid (HCl)1-(3-ethoxy-5-methylphenyl)propane

Oxidation: Ketones are generally resistant to oxidation under mild conditions, unlike aldehydes. However, under specific conditions, they can undergo oxidative cleavage or rearrangement.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the migration of one of the alkyl or aryl groups attached to the carbonyl carbon. In the case of this compound, the aryl group is more likely to migrate than the ethyl group due to its higher migratory aptitude, which would result in the formation of 3-ethoxy-5-methylphenyl propanoate.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

The substitution pattern on the aromatic ring of this compound is governed by the directing effects of the existing substituents.

Ethoxy Group (-OCH₂CH₃): This is a strongly activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be donated to the ring through resonance.

Methyl Group (-CH₃): This is a weakly activating group and an ortho, para-director through an inductive effect and hyperconjugation.

Propanoyl Group (-COCH₂CH₃): This is a deactivating group and a meta-director because the carbonyl group withdraws electron density from the ring through resonance.

Electrophilic Aromatic Substitution (EAS): The regiochemical outcome of EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will be a result of the combined influence of these three groups. The powerful ortho, para-directing ethoxy group will be the dominant directing influence. The positions ortho to the ethoxy group (C2 and C6) and para to it (C4) are activated. However, the C4 position is already substituted with the propanoyl group. Therefore, electrophilic attack is most likely to occur at the C2 or C6 positions. The C2 position is also ortho to the methyl group, making it a highly probable site for substitution. The C6 position is sterically less hindered.

Reaction Reagent(s) Predicted Major Product(s)
NitrationHNO₃, H₂SO₄1-(2-Nitro-3-ethoxy-5-methylphenyl)propan-1-one and 1-(4-Nitro-5-ethoxy-3-methylphenyl)propan-1-one
BrominationBr₂, FeBr₃1-(2-Bromo-3-ethoxy-5-methylphenyl)propan-1-one and 1-(4-Bromo-5-ethoxy-3-methylphenyl)propan-1-one
Friedel-Crafts AcylationRCOCl, AlCl₃Substitution at C2 and C6 positions relative to the ethoxy group.

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is generally not feasible on the phenyl ring of this compound. SNAr reactions require the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. The subject molecule does not possess a suitable leaving group on the aromatic ring.

Carbonyl Group Transformations and Functionalization

The electrophilic carbon atom of the carbonyl group is a prime target for nucleophilic attack, leading to a wide array of functional group transformations. jackwestin.comsolubilityofthings.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin. This reaction adds a carbon atom and creates a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol.

Acetal/Ketal Formation: In the presence of an acid catalyst, ketones react reversibly with alcohols to form ketals. This reaction is often used to protect the carbonyl group during other chemical transformations.

Imine and Enamine Formation: Reaction with primary amines yields imines, while reaction with secondary amines can produce enamines. solubilityofthings.com These reactions are crucial for the synthesis of nitrogen-containing compounds.

Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) converts the carbonyl group into a carbon-carbon double bond, forming an alkene. This is a powerful method for C=C bond formation.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), to the carbonyl group is a fundamental method for forming carbon-carbon bonds and results in the formation of a tertiary alcohol after an acidic workup. libretexts.org

Transformation Reagent(s) Product Class
Cyanohydrin FormationKCN, H⁺α-Hydroxynitrile
Ketal FormationR'OH (2 equiv.), H⁺Ketal
Imine FormationR'NH₂, H⁺Imine
Wittig ReactionPh₃P=CR'₂Alkene
Grignard ReactionR'MgBr, then H₃O⁺Tertiary Alcohol

Formation of Key Intermediates and Analogues for Further Research

The diverse reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules and analogues for various research applications.

Alpha-Carbon Functionalization: The α-hydrogens (on the methylene group adjacent to the carbonyl) are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in reactions such as alkylation and acylation, allowing for the extension of the carbon chain. It can also undergo condensation reactions like the Aldol (B89426) condensation with other carbonyl compounds to form β-hydroxy ketones. cdnsciencepub.com

Synthesis of Chiral Compounds: The reduction of the prochiral ketone yields a chiral secondary alcohol. Enantioselective reduction methods can be employed to produce specific stereoisomers, which are often crucial intermediates in pharmaceutical synthesis.

Building Blocks for Heterocycles: The functional groups of this compound and its derivatives can be utilized in cyclization reactions to form various heterocyclic systems, which are common scaffolds in medicinal chemistry. For example, a β-diketone synthesized from the starting material could be condensed with hydrazine or hydroxylamine (B1172632) to form pyrazoles or isoxazoles, respectively.

The strategic application of the reactions outlined above allows for the derivatization of this compound at the carbonyl group, the aromatic ring, and the α-carbon, providing access to a wide range of novel compounds for further investigation.

Applications and Emerging Research Avenues for 1 3 Ethoxy 5 Methylphenyl Propan 1 One

Utility as a Precursor in Complex Organic Synthesis

There is no specific information available in peer-reviewed literature or patents that details the use of 1-(3-Ethoxy-5-methylphenyl)propan-1-one as a precursor in complex organic synthesis. While its chemical structure, a substituted propiophenone (B1677668), suggests potential as a building block for more complex molecules, no concrete examples or methodologies have been published.

Design and Synthesis of Analogues for Medicinal Chemistry Research (Drug Discovery Phase, Non-Clinical)

No published studies were found that describe the design and synthesis of analogues of this compound for medicinal chemistry research. The compound does not appear in literature as a scaffold or starting material for the development of new therapeutic agents.

Potential in Agrochemical Research and Development (Early Stage, Non-Clinical)

Information regarding the application of this compound in agrochemical research and development is not available in the public scientific domain. There are no reports of its investigation as a potential herbicide, insecticide, or fungicide.

Exploration in Materials Science and Polymer Chemistry

There is no documented exploration of this compound in the fields of materials science and polymer chemistry. Its potential incorporation into novel polymers or materials has not been reported in scientific literature.

Integration into High-Throughput Screening Libraries for Research

While chemical compounds are often included in high-throughput screening libraries for drug discovery and other research purposes, there is no specific information confirming the inclusion or activity of this compound in such libraries.

Future Directions and Methodological Innovations in Research on the Compound

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design and drug discovery. researchgate.netnih.gov These technologies can be applied to 1-(3-Ethoxy-5-methylphenyl)propan-1-one to accelerate the discovery of new derivatives with desired properties. AI algorithms can analyze vast datasets of chemical structures and biological activities to predict the potential of novel compounds. researchgate.netasiaresearchnews.com

For instance, generative models, such as recurrent neural networks (RNNs), can be trained on large databases of known molecules to design new analogs of this compound. nih.gov These models can explore a vast chemical space to identify candidates with potentially enhanced therapeutic efficacy, drawing inspiration from research on other propiophenone (B1677668) derivatives that have shown promise as antidiabetic agents. researchgate.netnih.gov Predictive models can then be used to forecast key properties like bioactivity, toxicity, and pharmacokinetic profiles, significantly reducing the time and cost associated with traditional experimental screening. acs.org

Table 1: Illustrative Application of AI/ML in Predicting Properties of Hypothetical Derivatives

Derivative SubstitutionPredicted Property (Example)AI/ML Model UsedPotential Application
Modification of Ethoxy GroupIncreased PTP-1B InhibitionQuantitative Structure-Activity Relationship (QSAR)Antidiabetic Agent nih.gov
Addition of Amino Group to Propanone ChainEnhanced Dopamine Transporter (DAT) AffinityDeep Neural Network (DNN)Antidepressant/Smoking Cessation Aid nih.gov
Introduction of Halogen on Phenyl RingImproved BiodegradabilityGenerative Adversarial Network (GAN)Environmentally Safer Agrochemical Intermediate
Polymerization via Methyl GroupHigh Thermal StabilityGraph Neural Network (GNN)Advanced Materials Science

These computational tools can guide synthetic chemists to prioritize the most promising candidates for synthesis and testing, creating a more efficient discovery pipeline. asiaresearchnews.com

Development of Novel Analytical Probes and Techniques

As research into this compound and its derivatives expands, the need for advanced analytical methods for their detection and characterization becomes crucial. The development of novel analytical probes and techniques will be essential for studying the compound's behavior in various matrices, including biological and environmental samples.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), such as LC-Q-TOF (Quadrupole Time-of-Flight), stands out as a powerful tool for identifying and quantifying the compound and its potential metabolites. researchgate.net This technique provides accurate mass data that facilitates the elucidation of molecular formulas for the parent compound and its transformation products. researchgate.net The development of specific fragmentation libraries for this class of compounds would further enhance identification confidence.

Furthermore, the synthesis of isotopically labeled internal standards would improve the accuracy of quantitative methods. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) will continue to be vital for structural confirmation of newly synthesized derivatives. nih.gov

Table 2: Advanced Analytical Techniques for the Study of this compound

TechniqueApplicationAdvantages
LC-HRMS (e.g., Q-TOF)Metabolite identification, trace analysis in biological fluidsHigh sensitivity, high mass accuracy, structural elucidation capabilities. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of volatile derivatives, impurity profilingExcellent separation for volatile compounds, established libraries. researchgate.net
Supercritical Fluid Chromatography (SFC)Chiral separation of potential stereoisomersFaster separations and reduced solvent consumption compared to normal-phase HPLC.
Raman SpectroscopyIn-situ reaction monitoring, non-destructive analysisProvides real-time information on molecular structure and reaction kinetics.

Advances in Sustainable Synthesis and Process Chemistry

The future synthesis of this compound and its analogs will increasingly be guided by the principles of green chemistry. Traditional methods for producing propiophenones, such as the Friedel-Crafts reaction, often involve harsh Lewis acid catalysts and chlorinated solvents, leading to significant environmental and corrosion concerns. google.comgoogle.com

Innovations in this area will focus on developing more sustainable synthetic routes. This includes the use of solid acid catalysts, which are more easily separated and recycled than homogeneous catalysts. Vapor-phase cross-decarboxylation processes, which react carboxylic acids over a catalyst at high temperatures, represent a potential alternative to Friedel-Crafts chemistry. google.comgoogle.com Research into biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, could offer a highly selective and environmentally benign method for synthesizing chiral derivatives.

The application of green metrics, such as atom economy and E-factor (environmental factor), will be critical in evaluating and optimizing new synthetic pathways to minimize waste and environmental impact. mdpi.com

Table 3: Comparison of Synthetic Routes for Propiophenone Analogs

ParameterTraditional Friedel-Crafts AcylationPotential Green Alternative (e.g., Catalytic Decarboxylation)
CatalystStoichiometric Lewis acids (e.g., AlCl₃) google.comHeterogeneous, recyclable catalyst (e.g., metal oxides) google.com
SolventChlorinated solvents, benzene (B151609) google.comSolvent-free or green solvents (e.g., ionic liquids) mdpi.com
ByproductsSignificant acidic waste streams google.comWater, CO₂ google.com
Atom EconomyLow to moderatePotentially higher
Sustainability FocusYield and selectivityWaste reduction, catalyst recyclability, energy efficiency mdpi.com

Cross-Disciplinary Research Opportunities and Collaborative Frameworks

The structural characteristics of this compound make it a versatile platform for exploration in various scientific fields, necessitating collaborative research frameworks.

Medicinal Chemistry and Pharmacology: Building on studies of related propiophenones, collaborations between synthetic chemists and pharmacologists could explore derivatives as potential treatments for metabolic disorders or central nervous system conditions. nih.govnih.gov

Materials Science and Polymer Chemistry: The aromatic ring and ketone functionality could serve as a monomer or building block for novel polymers or liquid crystals. Partnerships with materials scientists would be essential to design and characterize materials with unique optical or electronic properties.

Agrochemical Research: The propiophenone scaffold is present in some herbicides and fungicides. Interdisciplinary work with plant scientists and toxicologists could lead to the development of new, more effective, and environmentally benign crop protection agents.

Computational and Data Science: Collaboration with data scientists is crucial for implementing the AI and ML strategies discussed previously, creating a feedback loop where experimental results are used to refine predictive models for the next generation of compounds. acs.org

Establishing collaborative frameworks that bring together experts from these diverse fields will be paramount to fully realizing the scientific and commercial potential of this compound and its derivatives.

Q & A

Basic Synthesis & Optimization

Q1: What are the optimal synthetic routes for preparing 1-(3-Ethoxy-5-methylphenyl)propan-1-one, and how can reaction conditions be systematically optimized? A: The compound can be synthesized via Friedel-Crafts acylation, where 3-ethoxy-5-methylbenzene reacts with propionyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key parameters to optimize include:

  • Catalyst loading (stoichiometric vs. catalytic AlCl₃) to minimize side reactions.
  • Solvent choice (e.g., dichloroethane vs. nitrobenzene) to control reaction kinetics.
  • Temperature gradients (reflux vs. low-temperature conditions) to improve regioselectivity.
    Post-synthesis, column chromatography with hexane/ethyl acetate (4:1) is recommended for purification. Monitor reaction progress via TLC and confirm purity via HPLC .

Advanced Synthesis: Regioselectivity Challenges

Q2: How can regioselectivity issues in Friedel-Crafts acylation be addressed when synthesizing arylpropanones with competing substituents (e.g., ethoxy vs. methyl groups)? A: Regioselectivity is influenced by steric and electronic factors. Strategies include:

  • Directed ortho-metalation : Use directing groups (e.g., methoxy) to pre-organize the substrate.
  • Computational modeling : DFT calculations (e.g., Gaussian09) predict electron density distribution to identify reactive sites.
  • Catalyst screening : Zeolites or ionic liquids may enhance para-selectivity by steric hindrance. Validate outcomes via NOESY NMR to confirm substitution patterns .

Basic Characterization Techniques

Q3: Which spectroscopic and analytical methods are critical for characterizing this compound? A: Essential techniques include:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy at C3, methyl at C5) via coupling patterns and chemical shifts (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂).
  • IR spectroscopy : Identify ketone C=O stretch (~1700 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹).
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 206.13. Cross-validate with elemental analysis .

Advanced Characterization: Polymorph Differentiation

Q4: How can researchers distinguish between polymorphs of this compound using crystallographic and thermal methods? A:

  • X-ray diffraction (XRD) : Compare unit cell parameters (e.g., space group, Z′) and hydrogen-bonding networks. Use SHELXL for refinement .
  • Differential Scanning Calorimetry (DSC) : Identify melting point variations (>5°C differences indicate distinct polymorphs).
  • Hot-stage microscopy : Observe crystal habit changes during heating. Report findings using CIF files deposited in the Cambridge Structural Database .

Crystallography: Structure Determination

Q5: What are the best practices for solving the crystal structure of this compound using SHELX software? A:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector. Ensure I/σ(I) > 2 for high-resolution data.
  • Structure solution : Apply SHELXD for direct methods or SHELXS for Patterson maps. Refine with SHELXL, incorporating anisotropic displacement parameters.
  • Validation : Check R1/wR2 residuals (<0.05), ADDSYM for missed symmetry, and PLATON for solvent-accessible voids .

Advanced Crystallography: Disordered Solvent Handling

Q6: How should disordered solvent molecules in the crystal lattice be modeled and refined? A:

  • SQUEEZE (PLATON) : Remove electron density from disordered solvents and apply mask correction.
  • ISOR restraints : Limit anisotropic displacement parameters for solvent atoms.
  • Validation : Cross-check using the CheckCIF tool to ensure no overinterpretation of weak density .

Intermolecular Interactions

Q7: How can graph set analysis elucidate hydrogen-bonding patterns in crystalline this compound? A:

  • Graph set notation : Assign descriptors (e.g., D(2) for dimeric chains) to categorize C-H···O and π-π interactions.
  • Mercury (CCDC) : Visualize interaction motifs and calculate geometric parameters (distance, angle).
  • Correlate with solubility : Stronger H-bond networks correlate with lower solubility in apolar solvents .

Computational Modeling

Q8: Which computational methods are suitable for predicting the electronic properties and reactivity of this compound? A:

  • DFT (B3LYP/6-311+G(d,p)) : Calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular dynamics (MD) : Simulate solvation effects in DMSO/water mixtures using AMBER force fields.
  • Docking studies : Screen for binding affinity with cytochrome P450 enzymes using AutoDock Vina .

Biological Activity Assay Design

Q9: What experimental frameworks are recommended for evaluating the biological activity of this compound? A:

  • In vitro assays : Use HEK293 cells for cytotoxicity screening (MTT assay) and liver microsomes for metabolic stability.
  • Target identification : Employ SPR (surface plasmon resonance) to test binding to GPCRs or kinases.
  • Dose-response curves : Fit data to Hill equations to calculate IC₅₀/EC₅₀ values. Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) .

Data Contradiction Resolution

Q10: How should researchers resolve contradictions between spectroscopic data and crystallographic results? A:

  • Cross-validation : Reconcile NMR-derived torsion angles with XRD bond lengths using Mercury’s overlay function.
  • Error analysis : Check for systematic errors (e.g., incorrect space group assignment) or sample impurities.
  • Collaborative tools : Share raw data (e.g., CIF, FID files) via repositories like Zenodo for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.